2-Furanmethanamine, N-(1,2,3,4-tetrahydro-4,4-dimethyl-1-naphthalenyl)-
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Overview
Description
2-Furanmethanamine, N-(1,2,3,4-tetrahydro-4,4-dimethyl-1-naphthalenyl)- is a complex organic compound that features a furan ring attached to a methanamine group, which is further linked to a tetrahydro-4,4-dimethyl-1-naphthalenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanamine, N-(1,2,3,4-tetrahydro-4,4-dimethyl-1-naphthalenyl)- typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Attachment of the Methanamine Group: The furan ring is then functionalized with a methanamine group via reductive amination, using reagents such as sodium cyanoborohydride.
Coupling with the Naphthalenyl Moiety: The final step involves coupling the furanmethanamine with the tetrahydro-4,4-dimethyl-1-naphthalenyl group, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,5-dione derivatives.
Reduction: The methanamine group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Primary amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the furan ring and the naphthalenyl moiety makes it a candidate for interacting with various biological targets.
Medicine
Medically, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The structural features of the compound allow it to interact with specific molecular targets in the body.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 2-Furanmethanamine, N-(1,2,3,4-tetrahydro-4,4-dimethyl-1-naphthalenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π stacking interactions, while the methanamine group can form hydrogen bonds with target proteins. The naphthalenyl moiety provides additional hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Furanmethanamine: Lacks the naphthalenyl moiety, making it less hydrophobic and potentially less effective in certain applications.
Naphthalenylamines: These compounds do not have the furan ring, which may reduce their ability to participate in π-π stacking interactions.
Uniqueness
The combination of the furan ring, methanamine group, and naphthalenyl moiety in 2-Furanmethanamine, N-(1,2,3,4-tetrahydro-4,4-dimethyl-1-naphthalenyl)- provides a unique set of chemical properties that enhance its versatility and effectiveness in various applications. This structural uniqueness allows it to interact with a broader range of molecular targets compared to its simpler analogs.
Properties
CAS No. |
1152597-26-6 |
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Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-amine |
InChI |
InChI=1S/C17H21NO/c1-17(2)10-9-16(14-7-3-4-8-15(14)17)18-12-13-6-5-11-19-13/h3-8,11,16,18H,9-10,12H2,1-2H3 |
InChI Key |
JOBAQPHFWLPYOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=CC=CC=C21)NCC3=CC=CO3)C |
Origin of Product |
United States |
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